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5-bromo-1-propyl-1H-indole

Cat. No.: B8641951
M. Wt: 238.12 g/mol
InChI Key: QVTCHLSVOWXKTG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry Research

The indole scaffold, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. bohrium.commdpi.comnih.gov This "privileged scaffold" appears in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its biological importance. bohrium.combohrium.com Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous indole alkaloids with potent pharmacological activities. bohrium.com

In drug discovery, the indole nucleus is a versatile building block used to design molecules for a wide range of therapeutic targets, including cancer, infectious diseases, and neurological disorders. mdpi.comnih.gov Its structural versatility allows for modification at multiple positions, enabling chemists to fine-tune the electronic and steric properties of derivatives to achieve desired biological effects. mdpi.com The ability of indole-containing compounds to interact with various biological pathways makes them highly valuable in the development of new chemical entities. mdpi.combohrium.com

Overview of Brominated Indole Derivatives in Advanced Synthetic Methodologies

The introduction of a bromine atom onto the indole ring, creating a brominated indole derivative, is a key strategy in synthetic chemistry. The bromine atom serves as a versatile "synthetic handle," significantly enhancing the molecule's utility as an intermediate. researchgate.net This is primarily due to its ability to participate in a wide variety of palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org

These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from simpler precursors. Brominated indoles are common starting materials in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes to create C-C bonds. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. organic-chemistry.orgmedchemexpress.com

Heck Coupling: Reaction with alkenes to form C-C bonds.

Negishi Coupling: Reaction with organozinc compounds to form C-C bonds. researchgate.net

This reactivity makes brominated indoles, including 5-bromo-1-propyl-1H-indole, indispensable building blocks for synthesizing targeted molecules with potential applications in materials science and pharmaceuticals. evitachem.com

Table 1: Common Cross-Coupling Reactions Utilizing Aryl Bromides

Coupling Reaction Reactant Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Organoboron compound (e.g., boronic acid) C-C (Aryl-Aryl) Pd(0) complex + Base
Sonogashira Terminal alkyne C-C (Aryl-Alkynyl) Pd(0) complex + Cu(I) salt + Base
Buchwald-Hartwig Amine (1° or 2°) C-N (Aryl-Amino) Pd(0) complex + Base
Heck Alkene C-C (Aryl-Vinyl) Pd(0) complex + Base

Positional and Substituent Effects in 1-Substituted Bromoindoles

The specific placement of substituents on the indole ring profoundly influences its chemical reactivity and properties. nih.govmdpi.com In this compound, two key features dictate its behavior: the bromine atom at the C5-position and the propyl group at the N1-position.

Positional Effect (C5-Bromine): The indole ring is electron-rich, with the highest electron density typically at the C3 position. wikipedia.org Electrophilic substitution on an unsubstituted indole occurs preferentially at C3. wikipedia.org The presence of a bromine atom at C5, a position on the benzene portion of the scaffold, modifies the electronic landscape of the entire ring system. While it is an electron-withdrawing group via induction, its lone pairs can participate in resonance. This position is often targeted for functionalization via cross-coupling reactions, as the C-Br bond here is reactive under standard catalytic conditions. researchgate.netrsc.org

Substituent Effect (N1-Propyl): The substituent on the indole nitrogen (N1) is critical. The absence of an N-H proton (as in N-unsubstituted indoles) prevents side reactions with bases and allows for a wider range of reaction conditions. The 1-propyl group is an electron-donating alkyl group. This group can increase the electron density of the indole ring system compared to an unsubstituted indole, potentially influencing the rates and outcomes of subsequent reactions. Furthermore, the N1-substituent can exert steric effects, which may direct the regioselectivity of reactions at other positions or influence the binding affinity of the molecule to biological targets. mdpi.com Studies on N-alkylation of indoles show that reaction rates and success can be dependent on the base and solvent system used. mdpi.com

Scope and Core Research Objectives for this compound Studies

Research involving this compound typically centers on its utility as a synthetic intermediate. The primary objectives for studying this specific compound include:

Synthetic Building Block: To utilize it as a starting material for the synthesis of more complex, multi-functionalized indole derivatives. evitachem.com The C5-bromo position is the primary site for modification via cross-coupling chemistry to introduce new aryl, alkyl, alkynyl, or amino groups. mdpi.com

Medicinal Chemistry Exploration: To serve as a scaffold in the development of new therapeutic agents. evitachem.commdpi.com By synthesizing a library of derivatives from this compound, researchers can perform structure-activity relationship (SAR) studies to identify compounds with promising biological activity, such as anticancer or antimicrobial properties. mdpi.comchemicalpapers.com

Materials Science Applications: To investigate its incorporation into novel organic materials. The electronic properties of the indole ring can be tuned through substitution, making its derivatives candidates for use in organic electronics or as fluorescent probes. evitachem.com

Methodology Development: To test and optimize new synthetic methods, particularly novel cross-coupling catalysts or reaction conditions, using this compound as a model substrate.

Table 2: Physicochemical and Spectroscopic Data for Related Bromoindoles Note: Specific data for this compound is not widely published. The table presents data for the parent compound, 5-bromoindole, for reference.

Property Value for 5-Bromoindole (CAS: 10075-50-0)
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 90-93 °C
¹H NMR (CDCl₃) δ ~8.1 (br s, 1H, NH), 7.8 (d, 1H), 7.3 (d, 1H), 7.2 (m, 2H), 6.5 (m, 1H)
¹³C NMR (CDCl₃) δ ~135.0, 129.8, 125.0, 124.5, 122.0, 113.0, 112.5, 101.5

Data is approximate and sourced from typical spectroscopic values for 5-bromoindole. chemicalpapers.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN B8641951 5-bromo-1-propyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-1-propylindole

InChI

InChI=1S/C11H12BrN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3

InChI Key

QVTCHLSVOWXKTG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Bromo 1 Propyl 1h Indole and Its Precursors

Direct Synthesis Strategies for 5-bromo-1-propyl-1H-indole

Direct synthesis methods offer an efficient route to the target molecule, typically starting from the commercially available 5-bromo-1H-indole.

The most straightforward method for synthesizing this compound is the N-alkylation of 5-bromo-1H-indole. This reaction involves the deprotonation of the indole (B1671886) nitrogen followed by a nucleophilic substitution (SN2) reaction with a propylating agent. youtube.com

The indole N-H bond is weakly acidic, with a pKa of about 16-17, similar to alcohols. youtube.com Therefore, a strong base is required to generate the indolide anion, which then acts as the nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of propylating agent typically includes propyl halides such as 1-bromopropane or 1-iodopropane. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

A convenient and selective N-alkylation of N-acidic heterocycles like indole can be achieved using alkyl halides in ionic liquids with potassium hydroxide as the base. organic-chemistry.org More advanced methods utilize visible-light-induced metallaphotoredox catalysis, which allows for the coupling of N-nucleophiles with a wide range of alkyl bromides at room temperature. princeton.edu

Table 1: Representative Conditions for N-Alkylation of Indoles

Starting Material Propylating Agent Base Solvent Typical Conditions
5-Bromo-1H-indole 1-Bromopropane Sodium Hydride (NaH) DMF 0°C to room temperature
5-Bromo-1H-indole 1-Iodopropane Potassium Hydroxide (KOH) DMSO Room temperature
5-Bromo-1H-indole 1-Bromopropane Potassium Carbonate (K₂CO₃) Acetonitrile Reflux

Palladium-catalyzed reactions have become powerful tools in heterocyclic synthesis. While often used for C-C or C-N bond formation on the aromatic ring, modifications of classic reactions can also be applied to indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.orgjk-sci.com This approach could theoretically be adapted to produce the desired indole structure.

Another relevant palladium-catalyzed method is the intramolecular Heck reaction, also known as the Mori–Ban indole synthesis. researchgate.net This process involves the cyclization of 2-halo-N-allylaniline derivatives. While not a direct route to this compound from a simpler indole, it represents a key palladium-catalyzed ring-forming strategy in indole synthesis. researchgate.net

Multi-Step Synthetic Sequences for this compound Core Structure

Fischer Indole Synthesis The Fischer indole synthesis is a classic and widely used method for preparing indoles. byjus.com The reaction involves treating a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com To synthesize a 5-bromoindole core, the reaction would start with (4-bromophenyl)hydrazine and an appropriate carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole. wikipedia.orgbyjus.com Lewis acids like zinc chloride or Brønsted acids such as polyphosphoric acid are common catalysts. testbook.com

Bartoli Indole Synthesis The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to form a substituted indole. onlineorganicchemistrytutor.comwikipedia.org This method is particularly effective for the synthesis of 7-substituted indoles due to the steric requirements of the reaction mechanism. ingentaconnect.comjk-sci.com The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. onlineorganicchemistrytutor.comwikipedia.org The mechanism involves addition of the Grignard reagent, formation of a nitrosoarene intermediate, a second Grignard addition, and a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form the indole ring. jk-sci.com While not ideal for 5-substituted indoles, its utility in creating highly functionalized indole cores makes it a noteworthy strategy. researchgate.net

The regioselective bromination of the indole ring is a critical step in a multi-step synthesis. If starting with 1-propyl-1H-indole, direct bromination is required. The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. The C3 position is generally the most nucleophilic; however, if the C3 position is blocked or if specific reagents are used, substitution can be directed to other positions on the benzene (B151609) ring portion.

For bromination at the C5 position, various brominating agents can be employed. A common method involves the use of molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane. researchgate.netresearchgate.net A method for preparing 5-bromoindole from indole involves a three-step process: protection of the C2/C3 positions via reaction with sodium bisulfite, acetylation of the nitrogen, and subsequent bromination with liquid bromine (Br₂) in water at low temperatures. google.com Another approach involves using N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. The reaction conditions, including solvent and temperature, can be tuned to favor C5 bromination over other positions.

Table 2: Comparison of Bromination Methods for Indole Derivatives

Brominating Agent Substrate Conditions Selectivity
Bromine (Br₂) N-Acetylindoline Acetic Acid Yields 5-bromo derivative
Bromine (Br₂) N-Acetyl-2-sulfonate-indole Water, 0-5°C C5-Bromination google.com
N-Bromosuccinimide (NBS) 1-Propyl-1H-indole DMF or CCl₄ Can lead to a mixture of products; conditions are key

This step is identical to the N-alkylation described in section 2.1.1, but it is performed on the 5-bromo-1H-indole intermediate that was synthesized via a ring-formation and halogenation sequence. The process involves deprotonating 5-bromo-1H-indole with a base like NaH or K₂CO₃ and reacting the resulting anion with a propyl halide (e.g., 1-bromopropane) to yield the final product, this compound. youtube.comorganic-chemistry.org

Derivatization from Related Brominated Indole-2,3-diones (Isatins)

The synthesis of N-alkylated indoles, such as this compound, can be approached through the derivatization of corresponding isatins (indole-2,3-diones). 5-Bromoisatin serves as a versatile precursor in this context. fishersci.cachemicalbook.comchemicalbook.com Methodologies have been developed for the synthesis of new heterocyclic systems by first performing N-alkylation on the 5-bromoisatin core, which is then subjected to further reactions like 1,3-dipolar cycloadditions. researchgate.net

A key strategy involves the enantioselective N-alkylation of isatins, followed by a reduction step to yield the chiral N-alkylated indole. rsc.orgdntb.gov.uarsc.org This process has been demonstrated using a prolinol-catalyzed iminium activation of enals, which act as the alkylating agents for the isatin nitrogen. rsc.orgdntb.gov.uarsc.org The resulting N-alkylated isatins are produced in good yields and with high enantioselectivity. rsc.orgdntb.gov.ua

The conversion of the N-alkylated isatin to the corresponding N-alkylated indole is typically achieved through reduction, for instance, using borane (BH₃). rsc.org This two-step sequence—asymmetric N-alkylation of the isatin followed by reduction—provides a valuable route to optically enriched N-alkylated indoles that can be adapted for the synthesis of compounds like this compound by selecting the appropriate alkylating agent. rsc.org Furthermore, these N-alkylated isatin intermediates can be reacted with Grignard reagents to produce various C2/C3-substituted N-alkylated indoles. rsc.org The N-alkylation of 5-bromoisatin itself has been achieved using alkyl halides in the presence of a base like potassium carbonate in DMF, often accelerated by microwave irradiation. researchgate.net

Optimization of Synthetic Conditions and Scalability in Laboratory Research

The optimization of reaction conditions is crucial for the efficient and selective synthesis of this compound, particularly concerning the key N-alkylation step of the 5-bromoindole precursor.

Solvent Selection and Reaction Medium Effects

The choice of solvent significantly influences the regioselectivity and yield of indole alkylation. In the N-alkylation of indazoles, a related heterocycle, solvent-dependent regioselectivity has been observed when using bases like NaHMDS in either tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). beilstein-journals.orgnih.gov For 2,3-disubstituted indoles, a highly regiodivergent alkylation was achieved by tuning the solvent in an Indium(III)-catalyzed reaction; THF favored N1-alkylation, whereas toluene promoted C6-alkylation. acs.org In other studies on indole alkylation, dichloromethane (CH₂Cl₂) was identified as the optimal solvent for achieving high yields, while solvents like ethyl acetate, water, THF, and acetone resulted in poor yields and selectivities. researchgate.net Conversely, the use of ethereal solvents such as THF has sometimes been associated with poorer regioselectivity, leading to complex product mixtures. rsc.org These findings underscore the critical role of the solvent in controlling the reaction outcome.

SolventEffect on Indole AlkylationReference
Tetrahydrofuran (THF)Favors N1-alkylation in In(III)-catalyzed reactions of 2,3-disubstituted indoles. Can lead to poor regioselectivity in other systems. acs.orgrsc.org
TolueneFavors C6-alkylation in In(III)-catalyzed reactions of 2,3-disubstituted indoles. acs.org
Dichloromethane (CH₂Cl₂)Identified as an optimal solvent for high yields in certain alkylation reactions. researchgate.net
Dimethyl Sulfoxide (DMSO)Affects regioselectivity in the alkylation of related heterocycles (indazoles). beilstein-journals.orgnih.gov

Catalysis in Indole Functionalization

Catalysis is a cornerstone of modern synthetic chemistry, enabling efficient and selective functionalization of the indole nucleus. For the N-alkylation of 5-bromoindole specifically, a dinuclear zinc-ProPhenol complex has been shown to effectively catalyze the enantioselective reaction with aldimines. nih.gov This reaction yielded the N-alkylated product in 61% yield, with selectivity improving at lower temperatures. nih.gov

Other catalytic systems have been developed for general indole N-alkylation. These include:

Copper-based catalysts : An efficient method for direct N-alkylation utilizes copper iodide with a tri(p-tolyl)phosphine ligand to catalyze the cross-coupling between N-tosylhydrazones and indoles. rsc.org

Iridium-based catalysts : Iridium complexes can catalyze the tandem dehydrogenation of N-heterocycles and alcohols, enabling the N-alkylation of indolines, which can subsequently be oxidized to N-alkylated indoles. organic-chemistry.org

Iron-based catalysts : A tricarbonyl(cyclopentadienone) iron complex has been used for the N-alkylation of indolines with alcohols, followed by an in-situ oxidation to produce N-alkylated indoles. nih.gov

These catalytic approaches offer diverse options for forging the N-propyl bond in this compound from its 5-bromoindole precursor.

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Dinuclear Zinc-ProPhenolEnantioselective N-alkylation5-Bromoindole + AldiminesProvides chiral N-alkylated indoles; selectivity is temperature-dependent. nih.gov
Copper Iodide / Tri(p-tolyl)phosphineReductive Cross-CouplingIndoles + N-TosylhydrazonesDirect N-alkylation method. rsc.org
Iridium ComplexN-alkylation via DehydrogenationIndolines + AlcoholsEco-friendly approach using water as a solvent. organic-chemistry.org
Tricarbonyl(cyclopentadienone) Iron ComplexN-alkylation / OxidationIndolines + AlcoholsOne-pot, two-step synthesis of N-alkylated indoles. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

A primary challenge in the synthesis of N-alkylated indoles is controlling the regioselectivity, as alkylation can occur at the nitrogen atom (N1) or the carbon at the 3-position (C3). The C3 position is often more nucleophilic, leading to a preference for C-alkylation. nih.gov

Several strategies have been developed to achieve selective N-alkylation:

Catalyst and Ligand Control : In a copper hydride (CuH)-catalyzed reaction, the choice of phosphine ligand (e.g., DTBM-SEGPHOS or Ph-BPE) was found to completely control the regioselectivity, directing alkylation to either the N1 or C3 position. nih.gov Similarly, the zinc-ProPhenol catalyst system provides exclusive N-alkylation products. nih.gov

Reaction Medium : A novel approach demonstrated that conducting a three-component Mannich-type reaction in aqueous microdroplets leads to exclusive N-alkylation, whereas the same reaction in bulk solution yields only the C-alkylation product, even without a catalyst. stanford.edu

Substrate Modification : Blocking the C3 position of the indole is a straightforward way to ensure N-alkylation. nih.gov Alternatively, using indolines as starting materials, performing the N-alkylation, and then oxidizing the indoline to an indole is an effective two-step method to circumvent competitive C3-alkylation. organic-chemistry.orgnih.gov

Stereochemical control is also a significant goal, particularly in pharmaceutical applications. Many of the catalytic systems, such as the dinuclear zinc-ProPhenol and CuH-catalyzed methods, are designed specifically for enantioselective synthesis, providing chiral N-alkylated indoles with high enantiomeric ratios. nih.govnih.gov

Novel Synthetic Routes and Methodological Innovations

Recent research has introduced several innovative methodologies for the synthesis of N-alkylated indoles, offering advantages in efficiency, selectivity, and environmental impact.

One of the most striking innovations is the use of aqueous microdroplets to mediate a chemoselective, catalyst-free N-alkylation of indoles. stanford.edu This method overturns the conventional reactivity of indoles in Mannich-type reactions, providing a green synthetic route to N-alkylated products.

Another significant advancement is the development of a ligand-controlled, regiodivergent alkylation of indoles using copper hydride catalysis. nih.gov This system employs a polarity reversal strategy where the indole acts as an electrophile. By simply changing the chiral phosphine ligand, the reaction can be selectively directed to produce either N-alkylated or C3-alkylated chiral indoles, offering remarkable control over the reaction outcome. nih.gov

In terms of process efficiency, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed. rsc.org This method allows for the rapid synthesis of 1,2,3-trisubstituted indoles, combining the formation of the indole ring and its subsequent N-alkylation into a single, streamlined operation, often accelerated by microwave irradiation. rsc.org Furthermore, an intermolecular aza-Wacker-type reaction has been developed for the enantioselective N-alkylation of indoles with alkenols, providing a modular method for direct C-N bond formation. nih.gov These cutting-edge approaches expand the synthetic toolkit available for preparing complex indole derivatives like this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Propyl 1h Indole and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 5-bromo-1-propyl-1H-indole, one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides distinct signals for each chemically non-equivalent proton in the molecule. The spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the indole (B1671886) ring, and the aliphatic region, for the protons of the N-propyl substituent.

The indole core features four aromatic protons. The proton at the C4 position typically appears as a doublet, while the C6 proton shows a doublet of doublets due to coupling with both H4 and H7. The proton at C7 appears as a doublet. The bromine atom at the C5 position influences the chemical shifts of the neighboring protons, particularly H4 and H6. The protons at C2 and C3 of the indole ring also exhibit characteristic signals.

The N-propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the indole nitrogen. The coupling between these adjacent methylene and methyl groups follows the n+1 rule, leading to the observed splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.15 - 7.25d~3.1
H-36.45 - 6.55d~3.1
H-47.55 - 7.65d~1.8
H-67.20 - 7.30dd~8.7, 1.8
H-77.10 - 7.20d~8.7
N-CH₂ (H-1')4.05 - 4.15t~7.2
CH₂ (H-2')1.80 - 1.90m~7.4
CH₃ (H-3')0.85 - 0.95t~7.4

The carbon atom attached to the bromine (C5) is significantly influenced by the halogen's electronic effects, and its signal appears in a predictable region. The quaternary carbons (C3a, C5, C7a) can be distinguished from the protonated carbons (CH) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the propyl group appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2128.0 - 129.0
C-3101.5 - 102.5
C-3a129.5 - 130.5
C-4124.0 - 125.0
C-5113.0 - 114.0
C-6121.5 - 122.5
C-7112.0 - 113.0
C-7a134.5 - 135.5
N-CH₂ (C-1')48.0 - 49.0
CH₂ (C-2')23.0 - 24.0
CH₃ (C-3')11.0 - 12.0

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive structural confirmation of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons of the propyl group (H-1' with H-2', and H-2' with H-3'). In the aromatic region, correlations would be observed between H-6 and H-7, confirming their ortho relationship. A weaker, four-bond coupling might also be visible between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing one-bond ¹H-¹³C correlations. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. For example, the triplet at ~4.1 ppm would correlate with the carbon signal at ~48.5 ppm, assigning them as H-1' and C-1', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). Key HMBC correlations would confirm the placement of the propyl group and the bromo-substituent. For instance, the protons of the N-CH₂ group (H-1') would show correlations to the indole carbons C-2 and C-7a, confirming the N-alkylation site. The aromatic proton H-4 would show correlations to C-3, C-5, and C-7a, solidifying the assignments around the bromine-substituted ring.

Table 3: Key Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiDescription
COSY H-1' ↔ H-2'Confirms connectivity within the propyl chain
H-2' ↔ H-3'Confirms connectivity within the propyl chain
H-6 ↔ H-7Confirms ortho relationship of aromatic protons
HSQC H-1' ↔ C-1'Assigns directly bonded proton and carbon
H-4 ↔ C-4Assigns directly bonded proton and carbon
H-7 ↔ C-7Assigns directly bonded proton and carbon
HMBC H-1' ↔ C-2, C-7aConfirms N-alkylation site
H-4 ↔ C-3, C-5, C-7aEstablishes connectivity in the benzene (B151609) ring
H-7 ↔ C-3a, C-5Confirms structure of the benzene ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The mass spectrum of this compound (C₁₁H₁₂BrN) would exhibit several characteristic features.

The molecular ion peak (M⁺) is expected to be prominent. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z 251 and 253, respectively. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

The fragmentation pattern provides structural clues. A common fragmentation pathway for N-alkylated compounds is alpha-cleavage, which involves the loss of an alkyl radical. For this compound, this would correspond to the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion at m/z 222/224. Another possible fragmentation is the loss of the entire propyl group.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br)Ion FormulaDescription
251 / 253[C₁₁H₁₂BrN]⁺Molecular Ion (M⁺)
222 / 224[C₉H₈BrN]⁺Loss of ethyl radical (•C₂H₅) via alpha-cleavage
144[C₈H₆N]⁺Loss of bromine radical (•Br) from the indole fragment
116[C₈H₆]⁺Loss of HCN from the indole fragment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing volatile and thermally stable compounds like this compound, allowing for both its identification and quantification within a mixture. ijpsr.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column at a specific retention time, it enters the mass spectrometer. The MS then records the mass spectrum of the compound, which can be compared to a library of known spectra for identification. nih.gov The combination of a unique retention time and a characteristic mass spectrum provides a very high degree of confidence in the compound's identification. epa.gov

Typical GC conditions for a compound of this nature would involve a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-polydimethylsiloxane column) and a temperature program that ramps from a low initial temperature to a higher final temperature to ensure good separation and peak shape. ijpsr.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for this compound has been found in published literature. Therefore, a detailed analysis of its molecular ion peak, isotopic pattern, or fragmentation pathways cannot be provided.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data, including peak positions, intensities, and assignments for the vibrational modes of this compound, are not available in scientific literature. Without this primary data, a detailed interpretation of its functional groups based on experimental vibrational spectroscopy is not possible.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic studies for this compound have been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its solid-state structure is unavailable.

Crystal Data and Unit Cell Parameters

As no X-ray diffraction studies have been performed or published, the crystal system, space group, and unit cell parameters for this compound remain undetermined.

Molecular Conformation and Planarity Analysis

Without crystal structure data, an analysis of the molecular conformation, including the orientation of the propyl group relative to the indole ring and the planarity of the bicyclic system in the solid state, cannot be conducted.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular forces governing the crystal packing of this compound, such as potential hydrogen bonds, halogen bonds, or π-π stacking interactions, is not possible without experimental crystallographic data.

Computational and Theoretical Chemistry Investigations of 5 Bromo 1 Propyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-bromo-1-propyl-1H-indole at the atomic and electronic levels. These methods provide a detailed description of the molecule's electronic landscape and are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.

DFT studies typically involve the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For substituted indoles, the nature and position of the substituent can significantly influence these orbital energies. For instance, the presence of an electron-withdrawing bromine atom at the 5-position and an electron-donating propyl group at the 1-position will have competing effects on the electron density of the indole (B1671886) ring system.

Table 1: Calculated Electronic Properties of a Representative Substituted Indole using DFT (Note: The following data is illustrative for a substituted indole and not specific to this compound due to the absence of published data for this exact compound.)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

These calculations help in understanding how this compound might interact with other molecules, making it a valuable tool in fields such as materials science and medicinal chemistry.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of various molecular properties for this compound.

Such calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, ab initio methods are employed to calculate properties such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and indicates regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the bromine atom and the nitrogen atom of the indole ring, highlighting these as potential sites for interaction.

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By simulating these spectra, researchers can validate experimental findings and gain a deeper understanding of the molecule's structure and electronic transitions.

For this compound, theoretical calculations of NMR chemical shifts can aid in the assignment of signals in experimentally obtained spectra. Similarly, computed IR vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional groups and their vibrational modes. Time-dependent DFT (TD-DFT) is often used to predict UV-Vis absorption spectra, providing information about the electronic transitions within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Substituted Indole Derivative (Note: This table provides an illustrative comparison for a substituted indole.)

Spectroscopic DataPredicted ValueExperimental Value
1H NMR (ppm, aromatic)7.2 - 7.87.1 - 7.7
13C NMR (ppm, C-Br)115114
IR (cm-1, C-N stretch)13501345
UV-Vis (λmax, nm)285288

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable propyl group, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase), MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity or its packing in a crystal lattice. The simulations can reveal the preferred orientations of the propyl chain relative to the indole ring, which can have a significant impact on its interactions with other molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds.

For example, in electrophilic substitution reactions, which are common for indole derivatives, computational modeling can predict the most likely site of attack on the indole ring. The presence of the bromo and propyl substituents will influence the regioselectivity of such reactions. These theoretical studies can guide synthetic chemists in designing reactions and predicting their outcomes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound and related compounds, QSPR models can be developed to predict properties such as solubility, lipophilicity, and toxicity based on calculated molecular descriptors.

These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, and quantum-chemical parameters. QSPR models are particularly useful in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing them for synthesis and experimental testing. For instance, a QSPR model might predict the lipophilicity (logP) of this compound, which is a key parameter in determining its pharmacokinetic profile.

Absence of Specific Molecular Docking Data for this compound

Despite a comprehensive search of available scientific literature, no specific molecular docking studies focusing on the chemical compound this compound were identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and a protein at the atomic level.

While the search yielded molecular docking studies for a variety of other bromo-indole derivatives, none of the retrieved research specifically investigated the binding modes and chemical interactions of this compound. The existing literature on related compounds explores their potential as inhibitors for various enzymes, investigating interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. However, these findings cannot be directly extrapolated to this compound due to the unique influence of the 1-propyl substituent on the molecule's conformational flexibility and electronic properties, which would significantly alter its binding characteristics.

Therefore, a detailed analysis of the chemical interactions and binding modes of this compound based on molecular docking studies cannot be provided at this time. Further computational and theoretical chemistry investigations are required to elucidate the specific binding behavior of this particular compound.

Chemical Transformations and Derivatization Strategies of 5 Bromo 1 Propyl 1h Indole

Functionalization at the Bromine Atom (C5 Position)

The bromine atom at the C5 position of 5-bromo-1-propyl-1H-indole is a key functional handle for introducing a wide array of substituents onto the indole (B1671886) core. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For this compound, these reactions provide a reliable pathway to introduce aryl, vinyl, alkynyl, and alkyl groups at the C5 position.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organohalide and a boronic acid or ester wikipedia.orgorganic-chemistry.org. In the context of this compound, this reaction would involve its coupling with various boronic acids to yield 5-aryl- or 5-vinyl-1-propyl-1H-indoles. While specific studies on the 1-propyl derivative are not prevalent, the Suzuki coupling of 5-bromoindoles and related N-alkylated bromoindazoles is well-documented. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as a base in dimethoxyethane (DME) proceeds in high yield nih.gov. A similar reactivity can be expected for this compound. Microwave-assisted Suzuki-Miyaura coupling has also been shown to be effective for 5-bromoindoline derivatives, suggesting a potential for rapid and efficient reaction conditions lmaleidykla.lt.

Reactant 1Reactant 2CatalystBaseSolventProductRef.
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole nih.gov
5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-oneArylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol (B145695)5-aryl-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one lmaleidykla.lt

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene organic-chemistry.orgnih.gov. This reaction can be applied to this compound to introduce vinyl substituents at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The chemoselective Heck coupling of 3-bromoindazoles has been demonstrated, indicating the feasibility of such transformations on the indole scaffold beilstein-journals.org.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne researchgate.netorganic-chemistry.orglibretexts.org. This method is highly effective for the synthesis of 5-alkynyl-1-propyl-1H-indoles. Studies on 5-bromoindoles have shown successful Sonogashira couplings with various terminal alkynes. For example, the coupling of 5-bromo-3-iodoindoles can be performed selectively at the more reactive iodine, followed by a subsequent Sonogashira coupling at the bromine position at a higher temperature thieme-connect.de.

Reactant 1Reactant 2CatalystCo-catalystBaseSolventProductRef.
5-bromo-3-iodo-1-tosyl-1H-indoleTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃NTHF3-alkynyl-5-bromo-1-tosyl-1H-indole thieme-connect.de
3-alkynyl-5-bromo-1-tosyl-1H-indoleTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃NTHF3,5-dialkynyl-1-tosyl-1H-indole thieme-connect.de

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond wikipedia.orgorganic-chemistry.org. This reaction is particularly useful for introducing alkyl groups. A nickel-catalyzed reductive cross-coupling of 5-bromoindole with alkyl iodides has been reported, providing a pathway to C5-alkylated indoles nih.gov. The Negishi coupling of 5-bromoindole with functionalized organozinc reagents, such as those derived from amino acids, has also been successfully demonstrated, highlighting the reaction's tolerance for various functional groups nih.gov.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides like this compound is generally challenging due to the electron-rich nature of the indole ring system. SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex libretexts.orgyoutube.com. In the absence of such activating groups, harsh reaction conditions are usually necessary. However, certain activated nucleophiles or specific catalytic systems can facilitate this transformation. For instance, concerted SₙAr reactions have been observed with highly electron-deficient heterocycles, suggesting that the electronic properties of the aromatic system are crucial organic-chemistry.orgnih.gov. For this compound, direct nucleophilic displacement of the bromide by common nucleophiles is not a favored pathway under standard conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings organic-chemistry.orgwikipedia.org. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position baranlab.orguwindsor.ca. In this compound, the bromine atom itself is not a strong DMG. However, functional groups introduced at other positions, such as the N1 position, can act as DMGs. For instance, if the N-propyl group were replaced with a more effective DMG like a carbamate or an amide, deprotonation could be directed to the C2 or C7 position. Alternatively, metal-halogen exchange with an organolithium reagent can generate a lithiated species at the C5 position, which can then react with various electrophiles.

Functionalization at the Indole Nitrogen (N1 Position)

The indole nitrogen of this compound is already substituted with a propyl group. However, this section will discuss reactions pertinent to the N1 position, including the synthesis of the starting material and potential further reactions of the N-propyl group if it were to bear functional handles.

Alkylation and Arylation Reactions

The synthesis of this compound typically involves the N-alkylation of 5-bromoindole with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The alkylation of 5-bromo-1H-indazole with ethyl bromide using Cs₂CO₃ in DMF is a representative example of this type of transformation nih.gov.

N-arylation of the 5-bromoindole precursor can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with an aryl halide mdpi.com. These methods provide access to N-aryl-5-bromoindoles.

Acylation and Sulfonylation

While the N1 position of this compound is already alkylated, the precursor, 5-bromoindole, can undergo N-acylation or N-sulfonylation. N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. Enzymatic N-acylation of indoles has also been reported, highlighting the chemical challenge due to the low nucleophilicity of the indole nitrogen rsc.org.

N-sulfonylation is a common strategy to protect the indole nitrogen and can also influence the regioselectivity of subsequent reactions. This is typically achieved by reacting 5-bromoindole with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting N-sulfonyl group can be removed under specific conditions if desired.

Functionalization at Other Positions of the Indole Ring (e.g., C2, C3)

The indole ring is susceptible to electrophilic attack, primarily at the C3 position, due to the high electron density at this position. The presence of a bromine atom at C5 and a propyl group at N1 modulates this reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indoles. researchgate.net The electron-donating nature of the nitrogen atom makes the indole nucleus significantly more reactive than benzene (B151609) towards electrophiles. researchgate.net The preferred site of substitution is the C3 position.

Further halogenation of this compound is anticipated to occur at the C3 position. This is supported by studies on the enzymatic halogenation of various indole derivatives, where even substrates with electron-withdrawing groups are selectively halogenated at the C3 position. nih.gov For instance, the enzymatic bromination of 5-nitroindole yields the 3-bromo-5-nitroindole derivative. nih.gov

Nitration of this compound is also expected to yield the 3-nitro derivative. While specific studies on this substrate are not prevalent, the general reactivity pattern of indoles in nitration reactions strongly suggests that the incoming nitro group will be directed to the C3 position.

A summary of expected electrophilic aromatic substitution reactions on this compound is presented in the table below.

ReactionReagentExpected Major Product
BrominationBr2, CCl43,5-dibromo-1-propyl-1H-indole
ChlorinationSO2Cl23-chloro-5-bromo-1-propyl-1H-indole
NitrationHNO3, H2SO45-bromo-3-nitro-1-propyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. pcbiochemres.comijpcbs.com The reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. wikipedia.orgorganic-chemistry.org

For this compound, the Vilsmeier-Haack reaction is expected to proceed regioselectively at the C3 position, yielding this compound-3-carbaldehyde. This is consistent with the known reactivity of 5-bromoindole in Vilsmeier-type reactions, which have been shown to produce C3-acylated products. pcbiochemres.com For example, the reaction of 5-bromoindole with 1-cyclohexyl-2-pyrrolidinone in the presence of POCl3 yields 1-(5-Bromo-1H-indol-3-yl)-4-(cyclohexylamino)butan-1-one. pcbiochemres.com

The general scheme for the Vilsmeier-Haack formylation of this compound is as follows:

This compound + POCl3/DMF → this compound-3-carbaldehyde

Side-Chain Modifications on the N-Propyl Group

The N-propyl group of this compound offers another site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. While specific literature on the side-chain modifications of this particular compound is limited, general strategies for the functionalization of N-alkyl indoles can be applied. nih.govmdpi.comacs.org

One potential modification is the oxidation of the propyl chain. Depending on the reaction conditions and the oxidizing agent used, this could lead to the formation of hydroxylated, carbonylated, or carboxylated derivatives. For instance, selective oxidation of the terminal methyl group could yield 3-(5-bromo-1H-indol-1-yl)propan-1-ol, which could be further oxidized to the corresponding aldehyde or carboxylic acid.

Another approach involves the dealkylation-realkylation of the indole nitrogen. This would allow for the introduction of different alkyl or functionalized alkyl chains at the N1 position.

Potential side-chain modifications are summarized in the table below.

Reaction TypePotential ReagentsPotential Products
OxidationKMnO4, CrO33-(5-bromo-1H-indol-1-yl)propan-1-ol, 3-(5-bromo-1H-indol-1-yl)propanoic acid
HalogenationNBS, light1-(3-bromopropyl)-5-bromo-1H-indole
Further AlkylationNaH, R-XQuaternary ammonium salts

Oxidation and Reduction Reactions of the Indole Nucleus

The indole nucleus itself can undergo oxidation and reduction reactions, leading to significant changes in the heterocyclic core.

The oxidation of 5-bromo-indole has been studied, with the major products being 5-bromo-2-oxindole and 5-bromo-3-oxindolenine. acs.org This suggests that the oxidation of this compound would likely yield the corresponding N-propylated oxindole derivatives. The electrochemical oxidation of 5-substituted indoles has also been investigated, leading to the formation of redox-active films. rsc.org

Reduction of the indole nucleus is generally more challenging due to the aromaticity of the system. However, under certain conditions, such as catalytic hydrogenation at high pressure or with specific reducing agents, the pyrrole (B145914) ring of the indole can be reduced to an indoline. The reduction of this compound would be expected to yield 5-bromo-1-propylindoline.

Synthesis of Hybrid Molecules and Molecular Conjugates

The synthesis of hybrid molecules, which combine two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. ijpcbs.comchemicalbook.com this compound can serve as a versatile scaffold for the creation of such hybrid molecules.

One common approach is to link the indole core to another heterocyclic system known for its biological activity. For example, indole-benzimidazole and indole-1,2,4-triazole hybrids have been synthesized and shown to possess interesting pharmacological properties. evitachem.com

The synthesis of these hybrids often involves the functionalization of the indole ring, for instance, at the C3 position via a Vilsmeier-Haack reaction, followed by condensation with a suitable partner. The N-propyl group can also be functionalized to serve as a linker to another molecular entity.

Examples of potential hybrid molecules derived from this compound include:

Indole-Thiourea Conjugates: The C3-aldehyde, obtained from the Vilsmeier-Haack reaction, can be converted to an amine and subsequently reacted with isothiocyanates to form thiourea derivatives.

Indole-Chalcone Hybrids: The C3-acetyl derivative can undergo Claisen-Schmidt condensation with aromatic aldehydes to produce chalcone-like structures.

Role in Advanced Organic Synthesis and Materials Science Research

5-bromo-1-propyl-1H-indole as a Versatile Synthetic Building Block

The strategic placement of the bromo and propyl groups on the indole (B1671886) core endows this compound with significant utility as a building block in organic synthesis. The N-propyl group enhances solubility in organic solvents and prevents unwanted reactions at the nitrogen atom, while the C-5 bromine atom serves as a key functional handle for a wide array of chemical transformations.

The 5-bromoindole scaffold is a cornerstone for the synthesis of more complex heterocyclic systems. The bromine atom at the C-5 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl substituents at this position, effectively serving as a linchpin to construct fused-ring systems or link the indole to other heterocyclic cores.

For instance, intramolecular coupling reactions starting from appropriately substituted 5-bromoindole derivatives can lead to the formation of polycyclic indole alkaloids and related structures. The reaction of 5-bromoindoles with various reagents can also lead to the formation of novel spiroindoles and other annexed heterocycles. beilstein-archives.orgresearchgate.net The synthetic ease and the potential for creating a diversity of derivatives make brominated indoles valuable starting materials for building extensive small molecule libraries. beilstein-archives.org

Table 1: Examples of Coupling Reactions Utilizing Aryl Bromides for Heterocycle Synthesis This table illustrates common reaction types applicable to the 5-bromo position of the indole scaffold.

Reaction Name Reagent Type Bond Formed Resulting Structure
Suzuki Coupling Organoboron compound C-C Biaryl or Aryl-indole
Heck Coupling Alkene C-C Alkenyl-indole
Sonogashira Coupling Terminal alkyne C-C Alkynyl-indole
Buchwald-Hartwig Amine or Amide C-N Arylamine-indole

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules. rsc.org The compound this compound provides multiple reaction sites for the construction of chemically complex molecular architectures. Beyond the C-5 position, the indole ring can undergo electrophilic substitution, typically at the C-3 position, or be functionalized at the C-2 position through directed lithiation. This multi-faceted reactivity allows for a stepwise and controlled elaboration of the simple indole core into intricate three-dimensional structures. This approach is fundamental in synthesizing derivatives of natural products like indole phytoalexins, where the core structure is systematically modified to enhance biological activity. beilstein-archives.org

The utility of this compound is evident in two major strategic approaches to chemical synthesis: Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS).

In Target-Oriented Synthesis (TOS) , the goal is the creation of a specific, often complex, molecule, such as a natural product. If the target molecule contains a 1-propyl-5-substituted-indole core, this compound serves as an ideal starting material or advanced intermediate, simplifying the synthetic route.

In Diversity-Oriented Synthesis (DOS) , the objective is to generate a library of structurally diverse molecules to explore chemical space and identify new bioactive compounds. cam.ac.uknih.gov The this compound scaffold is well-suited for DOS because its multiple points of reactivity can be exploited in a divergent fashion. By applying different reaction conditions or coupling partners to the C-5 bromine atom and other positions on the ring, a single starting material can give rise to a wide array of distinct molecular skeletons. rsc.orgnih.gov This strategy facilitates the rapid generation of compound libraries for screening in drug discovery programs. rsc.org

Applications in Organic Electronics and Advanced Materials

The electron-rich aromatic nature of the indole ring makes it an attractive component for organic electronic materials. While specific research on this compound in this context is limited, the functions of its constituent parts—the indole core, the bromo substituent, and the alkyl group—point toward its potential as a precursor for materials used in organic electronics.

Indole and its fused derivatives, such as indolo[3,2,1-jk]carbazole, have been successfully incorporated into materials for Organic Light-Emitting Diodes (OLEDs). rsc.org These materials can function as emitters or as host materials in the emissive layer. The this compound unit could be incorporated into a larger conjugated polymer or a small molecule designed for OLED applications. The C-5 bromine atom provides a reactive site for polymerization (e.g., via Suzuki coupling) to create a conjugated backbone or to attach the indole unit to a core chromophore. The N-propyl group would serve the critical function of improving the material's solubility, which is essential for fabricating uniform thin films via solution-processing techniques.

Table 2: Representative Performance of OLEDs Using Indole-Derivative Emitters This table shows sample data for devices using related indole compounds to illustrate key performance metrics.

Emitter Compound Max. EQE (%) Max. Current Efficiency (cd/A) Emission Peak (nm) CIE Coordinates (x, y)
(pyidcz)₂Ir(tmd) 21.2% 69.2 499 Not Specified
(tfpyidcz)₂Ir(tmd) 24.0% 78.4 554 Not Specified
BNCz-NPO Not Specified Not Specified 478 (0.11, 0.17)
BNCz-NPS 37.6% Not Specified 474 (0.12, 0.14)

EQE = External Quantum Efficiency; CIE = Commission Internationale de l'Eclairage. Data sourced from studies on related indole derivatives for illustrative purposes. rsc.orgnih.gov

The electronic properties of materials derived from this compound would be heavily influenced by the indole nucleus. As an electron-rich heterocycle, indole-containing materials are generally expected to exhibit good hole-transporting (p-type) characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material, which are critical for efficient charge injection and transport in a device, can be fine-tuned through chemical modification.

Replacing the bromine atom at the C-5 position with different electron-donating or electron-withdrawing groups via cross-coupling reactions would be a primary strategy to modulate the HOMO and LUMO levels of the final material. This tuning is essential to align the energy levels of adjacent layers in an OLED or OPV device, thereby minimizing energy barriers and maximizing device efficiency. The N-propyl group, being an insulating alkyl chain, would have a minimal direct impact on the electronic properties but would significantly affect the material's processing, morphology, and thermal stability.

Photochemical and Electrochemical Properties and Applications

The unique electronic characteristics imparted by the bromine atom and the indole nucleus in this compound underpin its relevance in photochemical and electrochemical research. While detailed studies on this specific N-propyl derivative are not extensively documented in publicly available literature, the properties of the parent compound, 5-bromo-1H-indole, and related derivatives provide a strong basis for understanding its potential behavior and applications.

Photochemical Properties

The introduction of a bromine atom at the 5-position of the indole ring significantly influences the photophysical properties of the molecule. Research on 5-bromo-1H-indole reveals distinct luminescence characteristics when embedded in a polymer matrix such as poly (vinyl alcohol) (PVA). researchgate.net

Key photochemical parameters of 5-bromo-1H-indole are its fluorescence and phosphorescence. The fluorescence of 5-bromo-1H-indole in PVA films is noted to be strongly quenched compared to the unsubstituted indole. researchgate.net In contrast, its phosphorescence is comparable in magnitude and lifetime to that of indole, though the emission is shifted to longer wavelengths. researchgate.net A notable characteristic is the direct excitability of its triplet state at longer wavelengths, which is a significant finding for triplet state spectroscopy. researchgate.net

Interactive Data Table: Luminescence Properties of 5-Bromo-1H-Indole in PVA Film

PropertyValueNotes
Fluorescence Quantum Yield0.0034Strongly quenched compared to indole (0.26).
Phosphorescence Emission Maximum530 nmShifted by 50 nm to longer wavelengths compared to indole.
Phosphorescence Excitation Maximum~480 nmAllows for direct excitation to the triplet state.
Estimated Phosphorescence Quantum Yield~0.02---

Data sourced from studies on 5-bromo-1H-indole and may serve as a reference for the expected properties of this compound.

The presence of the N-propyl group in this compound is not expected to fundamentally alter these core photochemical behaviors, although slight shifts in absorption and emission spectra may occur due to its electron-donating inductive effect and steric influences. These properties make such compounds potential candidates for applications in optical sensors, phosphorescent probes, and materials for organic light-emitting diodes (OLEDs), where the manipulation of triplet states is crucial.

Electrochemical Properties and Applications

Bromoindoles, as a class of compounds, exhibit significant potential in the electrochemical industry. chemicalbook.com They are investigated for applications as electrocatalysts, as anode materials in batteries, in anticorrosion coatings, and for the development of fast-response potentiometric sensors. chemicalbook.com The electropolymerization of 5-bromoindole has been explored, indicating its utility in creating functional polymer films with specific electrochemical properties. chemicalbook.com The bromine atom at the 5-position serves as a handle for further functionalization, allowing for the tuning of the electrochemical characteristics of the resulting materials. chemicalbook.com

While specific electrochemical data for this compound is scarce, studies on similarly structured molecules provide insights. For instance, the electrochemical behavior of 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol has been investigated using various voltammetric techniques. researchgate.net This research highlights how the presence of a bromo-substituted heterocyclic system coupled with an N-propylamino group can lead to well-defined redox behavior, which is often pH-dependent. researchgate.net

The N-propyl group on the indole nitrogen in this compound would likely influence its electrochemical properties by:

Modulating the Electron Density: The alkyl group can slightly alter the electron density of the indole ring system, which in turn can affect its oxidation potential.

Influencing Polymerization: In electropolymerization, the N-substituent can affect the solubility of the monomer and the morphology and properties of the resulting polymer film.

Potential applications for this compound in materials science could include its use as a monomer for conductive polymers, as a component in redox-active materials for energy storage, or as a building block for sophisticated sensor applications.

Emerging Research Frontiers and Future Directions for 5 Bromo 1 Propyl 1h Indole

Development of Green and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing compounds like 5-bromo-1-propyl-1H-indole is increasingly focused on green chemistry principles to enhance sustainability. openmedicinalchemistryjournal.com Research is actively pursuing methodologies that minimize environmental impact by using benign solvents, reducing energy consumption, and employing reusable catalysts. openmedicinalchemistryjournal.comrsc.org

A promising approach is the use of multicomponent reactions (MCRs), which can assemble complex molecules like the indole core in a single step from simple precursors, thereby improving atom economy. rsc.org For instance, an innovative two-step, metal-free reaction has been developed that uses inexpensive and widely available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides with ethanol (B145695) as a benign solvent. rsc.orgrug.nl Other sustainable strategies being explored include the use of alternative energy sources like microwave irradiation to accelerate reactions and the application of solid acid catalysts or ionic liquids that can be easily recovered and reused. openmedicinalchemistryjournal.com

Table 1: Comparison of Synthetic Approaches for Indole Derivatives
ParameterTraditional Methods (e.g., classic Fischer)Green & Sustainable Methods
CatalystsOften strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)Reusable solid acids, metal-free catalysts, or catalyst-free conditions openmedicinalchemistryjournal.comrsc.org
SolventsHydrocarbons, halogenated solventsEthanol, water, ionic liquids, or solvent-free conditions openmedicinalchemistryjournal.comrsc.org
Reaction ConditionsOften harsh, high temperatures, long reaction times rsc.orgMild conditions, microwave-assisted heating, shorter reaction times openmedicinalchemistryjournal.com
Sustainability MetricsLower atom economy, higher E-factor (waste generated)Higher atom economy, lower E-factor, easier workup and purification rug.nl

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, including indole derivatives. nih.govresearchgate.net This technology offers significant advantages over traditional batch processing, such as enhanced safety due to smaller reaction volumes, superior heat and mass transfer, and precise control over reaction parameters. scielo.brscielo.br For reactions like the Fischer indole synthesis, flow reactors operating at high temperatures and pressures can dramatically reduce reaction times from hours to minutes while improving yields and scalability. nih.gov

The integration of these flow systems with automated platforms represents the next leap in efficiency. nih.gov Automated systems can perform multistep syntheses without the need for isolating intermediates, significantly streamlining the production of complex molecules. nih.gov For instance, automated platforms using acoustic droplet ejection technology enable high-throughput screening of reaction conditions and library synthesis on a nanomole scale, accelerating the discovery of new derivatives and optimizing reaction protocols. nih.gov This approach minimizes resource consumption and waste, aligning with the goals of sustainable chemistry. nih.gov

Table 2: Advantages of Continuous Flow and Automation in Indole Synthesis
FeatureBenefitReference
Enhanced SafetySmall reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. scielo.br
Rapid Reaction TimesHigh-temperature/pressure conditions can be safely accessed, accelerating reaction rates. nih.gov
ScalabilityProduction can be increased by running the system for longer (scaling-up) or by using multiple reactors in parallel (numbering-up). scielo.br
Automation & High-ThroughputEnables rapid screening of diverse building blocks and reaction conditions for library synthesis. nih.gov
Process ControlPrecise control over temperature, pressure, and residence time leads to higher reproducibility and purity. scielo.br

Advanced Analytical Techniques for In-Process Monitoring and High-Throughput Characterization

The shift towards continuous manufacturing necessitates the development and integration of advanced analytical techniques for real-time process monitoring. Process Analytical Technology (PAT) is becoming central to understanding and controlling complex, multistep flow syntheses. nih.gov The integration of complementary analytical tools such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis) spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC) directly into the flow path allows for continuous data acquisition. nih.govnih.gov

This real-time data is crucial for ensuring process stability, identifying intermediates, and detecting impurities as they form. nih.govresearchgate.net To handle the vast amount of data generated, advanced processing models, including deep learning and partial least squares regression, are employed to quantify multiple components in the reaction mixture simultaneously. nih.govnih.govchemrxiv.org This data-driven approach facilitates rapid process optimization, enhances understanding of reaction kinetics, and ensures consistent product quality, representing a significant advance in chemical manufacturing. nih.gov

Table 3: Advanced Analytical Techniques for Monitoring Indole Synthesis
TechniqueApplication in Flow ChemistryKey Information Provided
In-line NMR SpectroscopyMonitors the conversion of starting materials and formation of key intermediates.Structural information, quantification of major species. nih.gov
In-line UV/Vis SpectroscopyTracks chromophoric species and can be used for kinetic analysis.Concentration changes, reaction progress. researchgate.net
In-line IR SpectroscopyMonitors specific functional groups to follow the progress of a reaction step (e.g., hydrogenation).Conversion rates, detection of intermediates. nih.gov
On-line UHPLCProvides detailed separation and quantification of all components at the end of the process.Final product purity, impurity profiling. nih.gov

Exploration of Novel Reactivity and Catalysis with this compound Derivatives

The bromine atom at the C-5 position of the indole ring is a key functional handle for exploring novel reactivity. It renders the molecule an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation. This opens avenues for synthesizing a vast library of derivatives with tailored electronic and steric properties. For example, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce new aryl, alkyl, alkynyl, or amino substituents at the C-5 position.

Furthermore, the bromo-indole core can participate in electrophilic cyclization reactions to build more complex, fused heterocyclic systems. beilstein-archives.org The synthesis of novel 5-bromo derivatives of indole phytoalexins has demonstrated how the bromine atom can be utilized in subsequent transformations to create spiro-fused structures. researchgate.net The reactivity of the indole C-3 position can also be exploited to introduce functionalities that can interact with the C-5 substituent, leading to novel macrocycles or compounds with unique three-dimensional architectures. mdpi.com

Table 4: Potential Catalytic Reactions for this compound
Reaction NameCoupling PartnerResulting Functionality at C-5
Suzuki CouplingAryl/vinyl boronic acid or esterAryl or vinyl group
Heck CouplingAlkeneSubstituted alkene
Sonogashira CouplingTerminal alkyneAlkynyl group
Buchwald-Hartwig AminationAmineAryl-amino group
Stille CouplingOrganostannaneAlkyl, vinyl, or aryl group
CyanationCyanide source (e.g., Zn(CN)₂)Nitrile group

Supramolecular Chemistry and Crystal Engineering Studies

The presence of a bromine atom makes this compound a compelling target for studies in supramolecular chemistry and crystal engineering. Halogen atoms, particularly bromine and iodine, are known to act as Lewis acidic sites (σ-holes) and can form directional, non-covalent interactions known as halogen bonds. mdpi.com These interactions, along with other forces like hydrogen bonding (N-H···X), π-π stacking, and van der Waals forces, play a crucial role in directing the self-assembly of molecules in the solid state. researchgate.net

By studying the crystal structure of this compound and its derivatives, researchers can gain insight into how these intermolecular forces dictate molecular packing. mdpi.comresearchgate.net Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping can be used to analyze and quantify the strength of these interactions. mdpi.comresearchgate.net A thorough understanding of these principles allows for the rational design of new materials, such as co-crystals and organic frameworks, with desired physical properties (e.g., solubility, melting point, optical behavior) by predictably controlling the solid-state architecture. acs.org

Table 5: Key Intermolecular Interactions in Halogenated Indoles
Interaction TypeDescriptionSignificance in Crystal Engineering
Halogen Bonding (Br···X)A directional, non-covalent interaction between the electrophilic region of the bromine atom and a Lewis base (e.g., N, O).Provides directional control for designing specific supramolecular assemblies. mdpi.comacs.org
Hydrogen Bonding (N-H···X, C-H···X)Interaction between a hydrogen atom and an electronegative atom (e.g., O, N, Br).Often a dominant interaction that strongly influences crystal packing. researchgate.net
π-π StackingAttractive interaction between the aromatic π-systems of adjacent indole rings.Contributes to the stabilization of layered or stacked structures.
van der Waals ForcesWeak, non-specific attractive forces between molecules.Contribute to the overall cohesive energy of the crystal lattice. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-bromo-1-propyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves alkylation of 5-bromoindole with 1-iodopropane under basic conditions. For example, NaH in DMSO facilitates deprotonation, followed by nucleophilic substitution ( ). Optimization strategies include:
  • Catalyst/Solvent Selection: Use PEG-400:DMF mixtures to enhance reaction homogeneity ().
  • Temperature Control: Reactions at 50–60°C improve kinetics without side-product formation ().
  • Workup: Flash chromatography (70:30 EtOAc:hexane) and aqueous precipitation yield purer products (). Reported yields range from 25% to 94%, depending on alkylation efficiency and purification .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer:
  • Chromatography: Flash column chromatography with gradient elution (e.g., hexane:EtOAc) resolves impurities ().
  • Solvent Recrystallization: Water or ethanol precipitation removes unreacted starting materials ().
  • TLC Monitoring: Use Rf values (e.g., 0.3–0.5 in EtOAc:hexane) to track product bands ().

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

  • Methodological Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. Strategies include:
  • Deuterated Solvents: CDCl3 resolves splitting patterns (e.g., δ 7.23–7.75 ppm for aromatic protons) ().
  • 2D NMR: COSY and HSQC confirm coupling networks, distinguishing regioisomers ().
  • Comparative Analysis: Cross-check with literature (e.g., δ 4.09 ppm for NCH2 in 1-propyl derivatives) () .

Q. What strategies enhance the solubility of this compound in biological assays?

  • Methodological Answer:
  • Co-solvent Systems: Use 10% DMSO + 40% PEG300 + 5% Tween-80 to stabilize hydrophobic indoles ().
  • Sonication/Heating: Mild heating (≤50°C) disrupts crystallinity without decomposition ().
  • Derivatization: Introduce polar groups (e.g., hydroxyls) via post-synthetic modifications () .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Bromine at C5 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
  • Catalyst Choice: Pd(PPh3)4 or XPhos Pd G3 for C–N/C–C bond formation ().
  • Steric Effects: The propyl group at N1 may hinder access to C3, requiring bulky ligands ().
  • Electronic Effects: Bromine’s electron-withdrawing nature activates the indole ring for electrophilic substitution () .

Q. What spectroscopic methods reliably confirm the structure of this compound?

  • Methodological Answer:
  • 1H/13C NMR: Match δ 7.75 (H4), 4.09 ppm (NCH2), and 136.0 ppm (C5-Br) ().
  • HRMS: Confirm [M+H]+ at m/z 254.03 (calc. 254.02) ().
  • XRD (if crystalline): Compare with CCDC entries (e.g., CCDC-2191474) () .

Experimental Design & Data Analysis

Q. When designing biological activity studies, what controls are essential for this compound?

  • Methodological Answer:
  • Negative Controls: Use unsubstituted indole to assess substituent-specific effects ().
  • Solvent Controls: Include DMSO/PEG300 at working concentrations to rule out solvent artifacts ().
  • Dose-Response Curves: Test 1–100 µM to identify IC50/EC50 values ().

Q. How should researchers address discrepancies in reported biological activities of this compound?

  • Methodological Answer:
  • Purity Verification: HPLC (>98%) and NMR to exclude impurities ().
  • Assay Reproducibility: Validate protocols across labs (e.g., enzyme source, incubation time) ().
  • Meta-Analysis: Compare studies using platforms like CAS Common Chemistry () .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer:
  • Continuous Flow Reactors: Improve heat/mass transfer for larger batches ().
  • Automated Purification: Simulated moving bed (SMB) chromatography enhances throughput ().
  • Waste Reduction: Solvent recovery systems (e.g., DMF distillation) align with green chemistry principles () .

Q. How do physicochemical properties of this compound compare to other halogenated indoles?

  • Methodological Answer:
  • Lipophilicity: LogP increases with bromine (vs. chloro or fluoro analogs) ().
  • Thermal Stability: DSC reveals decomposition >200°C, similar to 5-bromo-3-methylindole ().
  • Solubility: Propyl chain enhances organic solubility vs. methyl derivatives () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.